

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenoxybenzyl alcohol*

Cat. No.: *B108095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzyl alcohol is a key chemical intermediate, primarily recognized as a metabolite of synthetic pyrethroid insecticides such as permethrin and cypermethrin.^{[1][2]} Understanding its physicochemical properties is crucial for toxicological studies, environmental fate assessment, and in the development of new pharmaceutical and agricultural products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **3-phenoxybenzyl alcohol**, detailed experimental methodologies for their determination, and a visualization of its relevant metabolic pathway.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-phenoxybenzyl alcohol**.

Table 1: Identification and Structural Information

Parameter	Value
IUPAC Name	(3-phenoxyphenyl)methanol[2]
Synonyms	m-Phenoxybenzyl alcohol, 3-(Hydroxymethyl)diphenyl ether, 3-Phenoxybenzenemethanol[2]
CAS Number	13826-35-2
Molecular Formula	C ₁₃ H ₁₂ O ₂
Molecular Weight	200.23 g/mol
SMILES	C1=CC=C(C=C1)OC2=CC=CC(=C2)CO[2]
InChI Key	KGANAERDZBAECK-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value	Conditions
Appearance	Colorless to light yellow liquid or solid	
Melting Point	4-7 °C	
Boiling Point	135-140 °C	at 0.1 mmHg
Density	1.149 g/mL	at 25 °C
Vapor Pressure	0.1 mmHg	at 37.7 °C
Refractive Index	1.591	at 20 °C
Water Solubility	Insoluble	
pKa	14.19 ± 0.10	Predicted
LogP	2.797	at 25 °C
Flash Point	>110 °C (>230 °F)	
Stability	Stable under normal conditions. Combustible.	
Incompatibilities	Strong oxidizing agents	

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of **3-phenoxybenzyl alcohol**.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Spatula

Procedure:

- Ensure the **3-phenoxybenzyl alcohol** sample is solid. If it is a liquid at room temperature, it should be cooled to induce crystallization.
- Finely powder a small amount of the solid sample.
- Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[3\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly at first to determine an approximate melting range.
- Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.[\[3\]](#)
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[3\]](#)

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[4\]](#)

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[5]
- Clamp and stand

Procedure:

- Place a small amount (a few milliliters) of **3-phenoxybenzyl alcohol** into the test tube.
- Invert the capillary tube (open end down) and place it into the test tube containing the liquid.
- Attach the test tube to a thermometer and immerse them in the heating bath. The top of the liquid in the test tube should be below the level of the heating medium.
- Heat the apparatus gently. As the liquid heats, air will be expelled from the capillary tube.
- When a continuous stream of bubbles emerges from the capillary tube, stop heating.
- The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[6]

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder[7][8]
- Analytical balance
- Water bath (for temperature control)

Procedure:

- Clean and dry the pycnometer and determine its mass.
- Fill the pycnometer with **3-phenoxybenzyl alcohol**, ensuring there are no air bubbles.

- Place the pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and weigh it.
- The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer[9]
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of **3-phenoxybenzyl alcohol** onto the lower prism.
- Close the prisms and allow the sample to spread into a thin film.
- Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

- Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.
- Read the refractive index directly from the scale.

Determination of Water Solubility

Principle: This is a qualitative or semi-quantitative determination of the amount of a substance that can dissolve in water at a specific temperature.

Apparatus:

- Test tubes with stoppers
- Graduated pipettes
- Vortex mixer or shaker

Procedure:

- Add a known volume of distilled water (e.g., 1 mL) to a test tube.
- Add a small, measured amount of **3-phenoxybenzyl alcohol** (e.g., 10 mg for a solid or 10 μ L for a liquid) to the test tube.
- Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute).[\[10\]](#)
- Allow the mixture to stand and observe if the substance has dissolved completely.
- If it dissolves, continue adding small, known amounts of the substance until it no longer dissolves, and a saturated solution is formed.
- Based on the observations, the solubility can be classified (e.g., insoluble, slightly soluble, soluble).

Metabolic Pathway

3-Phenoxybenzyl alcohol is a primary metabolite of many pyrethroid insecticides. In mammals, pyrethroids undergo hydrolysis of the ester linkage, yielding **3-phenoxybenzyl**

alcohol.^[1] This alcohol is then further oxidized to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid, which can then be conjugated and excreted.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of pyrethroid insecticides to **3-phenoxybenzyl alcohol** and its subsequent metabolites. ADH: Alcohol Dehydrogenase, ALDH: Aldehyde Dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. batman.edu.tr [batman.edu.tr]
- 8. calnesis.com [calnesis.com]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. saltise.ca [saltise.ca]

- 11. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108095#3-phenoxybenzyl-alcohol-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com